1H-イミダゾール-4-カルボキサミド

説明

Synthesis Analysis

The synthesis of 1H-Imidazole-4-carboxamide derivatives involves various strategies, focusing on the modification at the 1- and 4-positions of the imidazole ring to achieve desired properties. For example, Banerjee et al. (1999) synthesized 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, highlighting the impact of substituents on molecular geometry and hydrogen bonding patterns (Banerjee et al., 1999). Similarly, the work by Ando and Terashima (2010) on the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives demonstrates the utility of 1H-Imidazole-4-carboxamide in constructing complex molecular structures (Ando & Terashima, 2010).

Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4-carboxamide derivatives reveals significant insights into their chemical behavior. The study by Briant et al. (1995) on 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) Imidazole-4-carboxamide provides an example of intramolecular hydrogen bonding and its effect on stabilizing molecular conformation (Briant et al., 1995).

Chemical Reactions and Properties

1H-Imidazole-4-carboxamide undergoes various chemical reactions, forming a plethora of derivatives with diverse bioactivities. Hannah and Stevens (2003) described the conversion of 5-Aminoimidazole-4-carboxamide into imidazo[1,5-a]quinazoline-3-carboxamides, illustrating the compound's reactivity and versatility in organic synthesis (Hannah & Stevens, 2003).

Physical Properties Analysis

The physical properties of 1H-Imidazole-4-carboxamide and its derivatives are crucial for their practical applications. Liang et al. (2012) explored the physicochemical properties and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, shedding light on the importance of prototropic tautomerism and hydrogen bonding in defining the compound's behavior (Liang et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties of 1H-Imidazole-4-carboxamide is essential for its application in various domains. Skogh et al. (2013) demonstrated an aminocarbonylation reaction of 4-iodo-1H-imidazoles with an amino acid amide nucleophile, highlighting the compound's reactivity and potential in synthesizing peptidomimetics (Skogh et al., 2013).

科学的研究の応用

置換イミダゾールの合成

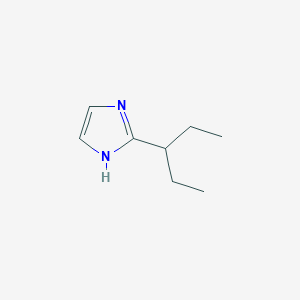

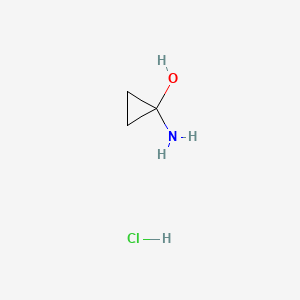

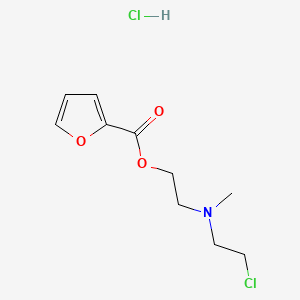

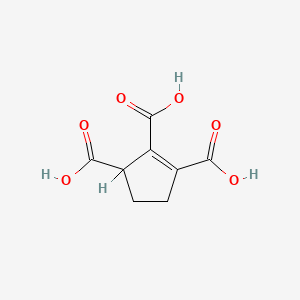

1H-イミダゾール-4-カルボキサミド: は、日常的な用途で使用される機能性分子に不可欠な置換イミダゾールの合成における重要な前駆体です。 最近の進歩は、医薬品、農薬、太陽電池用の色素、触媒における有用性にとって重要な、特定の置換パターンを持つイミダゾールを生成するための位置選択的合成法に焦点を当てています {svg_1}.

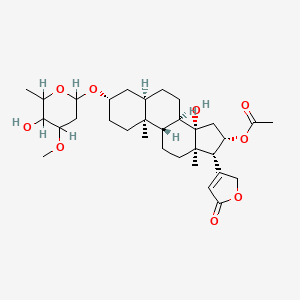

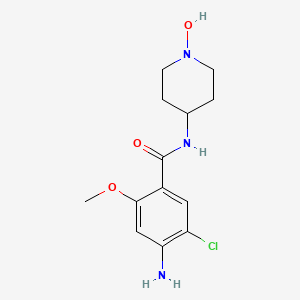

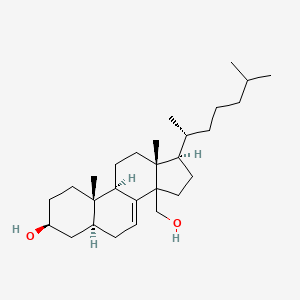

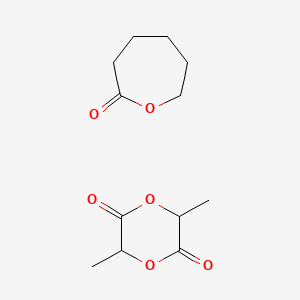

がん治療のためのPARP-1阻害

イミダゾール-4-カルボキサミド誘導体は、がん治療の有望な標的であるポリ(ADPリボース)ポリメラーゼ(PARP-1)の阻害剤として設計されてきました。これらの阻害剤は、BRCA-1/2変異などの欠損したDNA修復機構を持つがんにおいて、合成致死を誘発するのに役立ちます。 この化合物に基づく新規な足場構造は、良好な阻害活性を示し、改善された薬物動態特性の可能性があります {svg_2}.

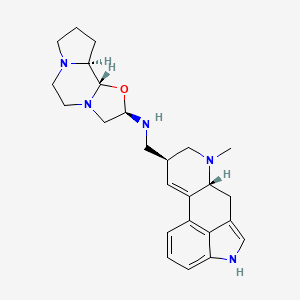

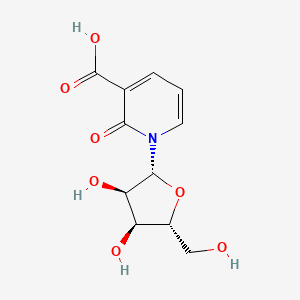

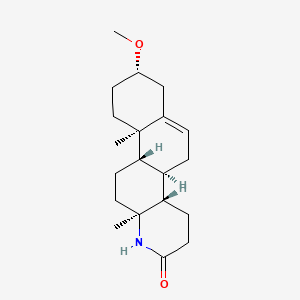

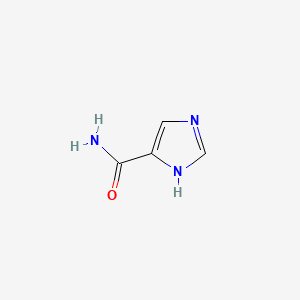

アレルギー性鼻炎と小児科への応用

この化合物は、アレルギー性鼻炎や様々な小児疾患の治療における潜在的な用途について研究されてきました。 免疫応答を調節する役割から、これらの分野におけるさらなる研究の候補となっています {svg_3}.

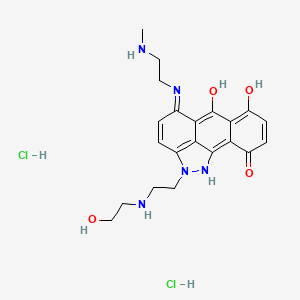

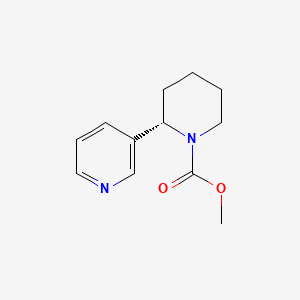

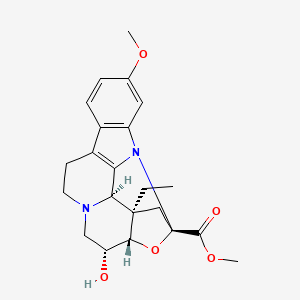

抗炎症効果

研究では、AICARなどの1H-イミダゾール-4-カルボキサミドの誘導体は、マクロファージの活性を調節することにより、末梢の炎症を軽減できることが示されています。 これは、炎症性疾患の治療における潜在的な用途を示唆しています {svg_4}.

作用機序

Target of Action

1H-Imidazole-4-carboxamide, also known as Imidazole-4-carboxamide, is an intermediate in the generation of inosine monophosphate . It is also a key component of some natural products such as histidine and purines . .

Mode of Action

It is synthesized from 5-aminoimidazole-4-carboxamide (AICA), a metabolite on the purine metabolic pathway

Biochemical Pathways

1H-Imidazole-4-carboxamide is involved in the purine metabolic pathway . It is synthesized from 5-aminoimidazole-4-carboxamide (AICA), which is a metabolite in this pathway . The compound is also connected to the biosynthesis of histidine

Pharmacokinetics

It is known that the compound is synthesized from aica, a metabolite on the purine metabolic pathway

Result of Action

It is known that the compound is an intermediate in the generation of inosine monophosphate . It is also a key component of some natural products such as histidine and purines .

特性

IUPAC Name |

1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZAJFNDPPMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181325 | |

| Record name | Imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26832-08-6 | |

| Record name | 1H-Imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26832-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026832086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Imidazole-4-carboxamide?

A1: Imidazole-4-carboxamide has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol.

Q2: What spectroscopic data is available for characterizing Imidazole-4-carboxamide?

A2: The provided research articles mention characterization using IR, 1H NMR, 13C NMR, and mass spectrometry. [, , ]

Q3: How does Imidazole-4-carboxamide interact with Protein Kinase C-iota (PKC-ι)?

A3: Imidazole-4-carboxamide derivatives, specifically 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), exhibit specific inhibitory activity against PKC-ι by targeting a unique sequence (amino acid residues 469–475) within its catalytic domain. [, , ]

Q4: What are the downstream effects of PKC-ι inhibition by Imidazole-4-carboxamide derivatives?

A4: Inhibition of PKC-ι by Imidazole-4-carboxamide derivatives leads to several downstream effects, including:

- Reduced cell growth and proliferation: Observed in various cancer cell lines, including prostate, breast, and glioma. [, , , ]

- Induction of apoptosis: Triggered in several cancer cell types, contributing to the anti-cancer effects. [, , , ]

- Inhibition of tumor growth: Demonstrated in in vivo studies using xenograft models of prostate cancer, breast cancer, and glioma. [, , ]

- Downregulation of NF-κB signaling: This effect contributes to reduced cell survival and proliferation in prostate cancer cells. []

- Modulation of various signaling pathways: These include SHH, FAK/paxillin, PI3K/Akt, and TGF-β pathways, impacting cell proliferation, survival, and invasiveness. [, , , ]

Q5: How does the structure of Imidazole-4-carboxamide derivatives affect their activity against PKC-ι?

A5: Research suggests that structural modifications to the Imidazole-4-carboxamide scaffold can significantly impact its activity, potency, and selectivity towards PKC-ι. For example, the introduction of specific substituents at the 1-position and modifications to the 5-amino group have been shown to influence the inhibitory activity. [, , ] Further research is needed to fully elucidate the structure-activity relationship (SAR) and optimize the design of more potent and selective PKC-ι inhibitors based on this scaffold.

Q6: Are there any formulation strategies to improve the stability, solubility, or bioavailability of Imidazole-4-carboxamide and its derivatives?

A7: Research highlights the incorporation of silicon dioxide in tablet formulations of 5-hydroxy-1H-imidazole-4-carboxamide to improve its stability and releasability. [] Additionally, packaging the solid preparation with desiccants, reducing agents, or moisture absorbers has been investigated to minimize discoloration and enhance storage stability. [, ] Further research is warranted to explore additional formulation approaches that optimize the delivery and efficacy of Imidazole-4-carboxamide derivatives.

Q7: Which analytical methods are used to characterize and quantify Imidazole-4-carboxamide and its derivatives?

A7: The research articles mention a variety of analytical methods used for characterizing and quantifying Imidazole-4-carboxamide and its derivatives. These methods include:

- Spectroscopic techniques: IR, 1H NMR, 13C NMR, and mass spectrometry are utilized for structural characterization. [, , ]

- Chromatographic techniques: While not explicitly mentioned for this specific compound, high-performance liquid chromatography (HPLC) is commonly employed for separating and quantifying drug molecules and could be applicable here. []

Q8: What are the potential therapeutic applications of Imidazole-4-carboxamide derivatives?

A8: Research suggests that Imidazole-4-carboxamide derivatives, particularly those exhibiting PKC-ι inhibitory activity, hold promise as potential therapeutics for various types of cancer, including:

- Prostate cancer: In vitro and in vivo studies have shown promising results in inhibiting the growth and proliferation of prostate cancer cells. [, ]

- Breast cancer: Imidazole-4-carboxamide derivatives have demonstrated efficacy in reducing tumor growth in breast cancer models. []

- Glioma: Preclinical studies suggest potential therapeutic benefits of PKC-ι inhibitors in treating glioma. [, , ]

- Melanoma: Compounds like 4-S-CAC, while not directly derived from Imidazole-4-carboxamide but structurally similar, have shown antimelanoma effects in preclinical models. []

Q9: What are the known resistance mechanisms associated with Imidazole-4-carboxamide derivatives?

A11: Although limited information is available on resistance mechanisms specific to Imidazole-4-carboxamide derivatives, one study observed resistance inflection in liver cancer cells at higher concentrations of ICA-1S, potentially due to the activation of drug efflux pumps. [] This highlights the need to further investigate potential resistance mechanisms and develop strategies to overcome them.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。